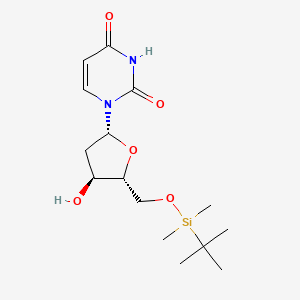

5'-O-TBDMS-dU

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C15H26N2O5Si |

|---|---|

分子量 |

342.46 g/mol |

IUPAC名 |

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H26N2O5Si/c1-15(2,3)23(4,5)21-9-11-10(18)8-13(22-11)17-7-6-12(19)16-14(17)20/h6-7,10-11,13,18H,8-9H2,1-5H3,(H,16,19,20)/t10-,11+,13+/m0/s1 |

InChIキー |

HCSHWGNMXQKRCF-DMDPSCGWSA-N |

異性体SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O |

正規SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5'-O-TBDMS-dU

This document provides a comprehensive overview of 5'-O-(tert-butyldimethylsilyl)-2'-deoxyuridine (5'-O-TBDMS-dU), a crucial protected nucleoside for the chemical synthesis of oligonucleotides. It details the molecule's structure, physicochemical properties, synthesis, and applications, with a focus on protocols and workflows relevant to researchers in drug development and molecular biology.

Molecular Structure and Physicochemical Properties

This compound is a derivative of 2'-deoxyuridine where the primary 5'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) ether. This bulky silyl group provides stability during chemical reactions at other positions of the nucleoside, particularly during the phosphoramidite coupling step in solid-phase oligonucleotide synthesis. Its official IUPAC name is 1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[1].

The TBDMS group is valued for its stability under a range of conditions, yet it can be removed selectively using fluoride reagents without compromising the integrity of the synthesized oligonucleotide chain. This strategic protection is fundamental to the successful chemical synthesis of DNA and RNA sequences.

The key quantitative and qualitative data for this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 76223-04-6 | [1][2] |

| Molecular Formula | C₁₅H₂₆N₂O₅Si | [2][3] |

| Molecular Weight | 342.46 g/mol | |

| Appearance | White foam/solid | |

| Purity | ≥97% (Commercially available) | |

| Solubility | DMSO: 100 mg/mL (with warming) | |

| Storage Conditions | 4°C, protect from moisture and light | |

| SMILES | O[C@H]1C--INVALID-LINK--(C(C)(C)C)C">C@@HN2C(NC(C=C2)=O)=O |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent deprotection in the context of oligonucleotide synthesis.

The following protocol describes the selective silylation of the 5'-hydroxyl group of 2'-deoxyuridine. The procedure is adapted from established methods for nucleoside protection.

Materials:

-

2'-Deoxyuridine (dU)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2'-deoxyuridine (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: Add imidazole (2.5 eq) to the solution, followed by the portion-wise addition of TBDMS-Cl (1.2 eq).

-

Reaction: Stir the mixture at room temperature or gently heat to 60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, remove the DMF under high vacuum. Dissolve the residue in ethyl acetate (EtOAc).

-

Washing: Wash the organic layer sequentially with water, 5% aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., 1-5% Methanol in Dichloromethane) to yield this compound as a white solid or foam.

After incorporation into an oligonucleotide chain via solid-phase synthesis, the TBDMS group, along with other protecting groups, must be removed. The silyl ether is labile to fluoride ions.

Materials:

-

Crude oligonucleotide bound to solid support.

-

Deprotection solution (e.g., Triethylamine tris(hydrofluoride) (TEA·3HF) in NMP/TEA, or 1.0 M Tetrabutylammonium fluoride (TBAF) in THF).

-

Quenching solution (e.g., 1.5 M ammonium bicarbonate).

-

n-Butanol.

-

3 M aqueous sodium acetate.

Procedure:

-

Initial Deprotection: First, treat the solid support with a reagent to cleave the oligonucleotide and remove nucleobase/phosphate protecting groups (e.g., concentrated ammonium hydroxide/ethanol mixture). Evaporate the resulting solution to dryness.

-

Desilylation: To the dried, partially deprotected oligonucleotide, add the fluoride-containing desilylation solution (e.g., TEA·3HF).

-

Incubation: Heat the mixture at 65°C for approximately 90 minutes or as required by the specific protocol.

-

Precipitation/Quenching:

-

Precipitation Method: Precipitate the fully deprotected oligonucleotide by adding 3 M sodium acetate followed by n-butanol. Cool to -20°C to facilitate precipitation.

-

Quenching Method: Alternatively, quench the reaction by adding a suitable buffer like 1.5 M ammonium bicarbonate.

-

-

Isolation: Isolate the oligonucleotide pellet by centrifugation, wash with ethanol, and dry. The crude product can then be purified by HPLC or PAGE.

References

The Gatekeeper of Nucleoside Integrity: A Technical Guide to TBDMS as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleoside chemistry and the synthesis of therapeutic oligonucleotides, the strategic use of protecting groups is paramount. Among the arsenal of available options, the tert-butyldimethylsilyl (TBDMS) group has emerged as a versatile and reliable guardian of hydroxyl functionalities. Its unique combination of stability under a range of reaction conditions and susceptibility to selective cleavage makes it an indispensable tool in the multi-step synthesis of nucleoside analogs and oligonucleotides.[1][2][3] This technical guide provides a comprehensive overview of the role of TBDMS as a protecting group for nucleosides, detailing its application, stability, and the precise methodologies for its introduction and removal.

Core Principles of TBDMS Protection

The utility of the TBDMS group, introduced via its chloride (TBDMSCl), lies in its selective and efficient reaction with the hydroxyl groups of nucleosides.[1][4] A key characteristic is its steric bulk, which preferentially directs the silylation to the less hindered 5'-hydroxyl group of deoxynucleosides. This selectivity is a cornerstone of controlled nucleoside modification.

The TBDMS group exhibits remarkable stability under conditions required for other synthetic transformations, such as phosphorylation, yet it can be readily cleaved under specific acidic conditions or, more commonly, by fluoride ion sources. This orthogonal deprotection strategy is crucial for the sequential manipulation of different functional groups within the nucleoside structure.

Quantitative Analysis of TBDMS Protection and Deprotection

The efficiency of TBDMS as a protecting group is underscored by the high yields and specific conditions reported in the literature. The following tables summarize key quantitative data for the silylation and desilylation of nucleosides.

| Nucleoside | Silylating Agent | Base/Solvent | Time | Temperature | Product | Yield (%) | Reference |

| Uridine | TBDMSCl | DBU/KNO₃ (Solvent-free, Microwave) | - | 75°C | O-silylated uridine | Good | |

| Various Alcohols | TBDMSCl | Imidazole/DMF | - | Room Temp | TBDMS ethers | High | |

| Deoxynucleosides | TBDMSCl | Imidazole/DMF | < 30 min | Room Temp | 5'-TBDMS derivatives | Good |

Table 1: Representative Conditions for TBDMS Protection of Nucleosides and Alcohols

| Substrate | Deprotection Reagent | Solvent | Time | Temperature | Product | Yield (%) | Reference |

| TBDMS ethers | SnCl₂·2H₂O | Ethanol | - | Room Temp/Reflux | Alcohols | 80-90 | |

| TBDMS ethers | SnCl₂ (Microwave, Solvent-free) | - | - | 180°C | Alcohols | 82-91 | |

| 5'-TBDMS-deoxynucleosides | 80% Acetic Acid | Water | 15 min | Steam Bath | Deoxynucleosides | - | |

| 2'-O-TBDMS Oligonucleotides | TBAF (1M) | THF | 24 hours | Room Temp | Deprotected RNA | - | |

| 2'-O-TBDMS Oligonucleotides | TEA·3HF | Neat or DMF/1-methyl-2-pyrrolidinone | 30-90 min | 65°C | Deprotected RNA | - | |

| 2'-O-TBDMS Oligonucleotides | Aq. Methylamine then TEA·3HF | - | 10 min (methylamine) | 65°C | Deprotected RNA | - | |

| N-SEM protected dinucleosides | SnCl₄ (1M) | Methylene Chloride | 1 hr (0°C) then 1 hr (RT) | 0°C to RT | Deprotected dinucleosides | 95-98 | |

| Triethylsilyl (TES) ethers | 5-10% Formic Acid | Methanol | 1-2 hours | Room Temp | Alcohols | 70-85 |

Table 2: Selected Deprotection Conditions for TBDMS and Other Silyl Ethers

Experimental Protocols

Detailed methodologies are critical for reproducible success in the laboratory. The following protocols outline the key steps for the protection and deprotection of nucleosides using TBDMS.

Protocol 1: General Procedure for the 5'-O-TBDMS Protection of Deoxynucleosides

-

Dissolution: Dissolve the deoxynucleoside in N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole to the solution.

-

Reaction: Stir the mixture at room temperature for approximately 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is typically quenched, and the product is isolated and purified using standard chromatographic techniques.

Protocol 2: General Procedure for the Deprotection of TBDMS Ethers using Tetrabutylammonium Fluoride (TBAF)

-

Dissolution: Dissolve the TBDMS-protected nucleoside or oligonucleotide in tetrahydrofuran (THF).

-

Addition of TBAF: Add a solution of 1M tetrabutylammonium fluoride (TBAF) in THF (2-3 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from minutes to several hours depending on the substrate. For 2'-O-TBDMS groups in oligoribonucleotides, this can take up to 24 hours.

-

Work-up: Quench the reaction and purify the deprotected nucleoside using appropriate methods, which may include precipitation or chromatography.

Protocol 3: Deprotection of 2'-O-TBDMS Groups in RNA Synthesis using Triethylamine Tris(hydrofluoride) (TEA·3HF)

-

Dissolution: Dissolve the crude, support-cleaved, and base-deprotected oligonucleotide in anhydrous dimethyl sulfoxide (DMSO). Heating at 65°C for about 5 minutes may be necessary to ensure complete dissolution.

-

Addition of Reagents: Add triethylamine (TEA) to the solution and mix gently. Subsequently, add triethylamine tris(hydrofluoride) (TEA·3HF).

-

Reaction: Heat the mixture at 65°C for 2.5 hours.

-

Work-up: Cool the reaction mixture and proceed with desalting and purification of the fully deprotected RNA oligonucleotide.

Visualizing the Workflow: Logical and Experimental Diagrams

The strategic application of TBDMS in nucleoside chemistry can be visualized through logical workflows.

Caption: General workflow for nucleoside modification using TBDMS protection.

Caption: Key stages in the deprotection of synthetic RNA.

Isomerization: A Critical Consideration

A noteworthy phenomenon in ribonucleoside chemistry is the potential for isomerization of the TBDMS group between the 2'- and 3'-hydroxyl positions. This migration can be influenced by the solvent, with protic solvents like methanol promoting faster isomerization. Awareness and control of these conditions are essential to maintain the isomeric purity of the desired protected nucleoside.

Conclusion

The tert-butyldimethylsilyl group is a powerful and versatile tool in the synthesis of nucleosides and their analogs. Its preferential reaction with the 5'-hydroxyl group, coupled with its stability and selective removal, allows for intricate molecular manipulations with high fidelity. A thorough understanding of the reaction conditions for both protection and deprotection, as detailed in this guide, is essential for any researcher, scientist, or drug development professional working in this demanding and rewarding field. The continued application and refinement of TBDMS-based strategies will undoubtedly contribute to the advancement of novel therapeutics.

References

solubility and storage conditions for 5'-O-TBDMS-dU

An In-Depth Technical Guide to the Solubility and Storage of 5'-O-TBDMS-dU

For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to ensure experimental success and reproducibility. This guide provides a comprehensive overview of the solubility and storage conditions for 5'-O-tert-Butyldimethylsilyl-2'-deoxyuridine (this compound), a key intermediate in the synthesis of oligonucleotides.

Physicochemical Properties

This compound is a white to off-white solid. The presence of the bulky and lipophilic tert-butyldimethylsilyl (TBDMS) protecting group on the 5'-hydroxyl position of deoxyuridine significantly influences its solubility and stability profile compared to the parent nucleoside.

Solubility Data

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, based on vendor information and the chemical nature of the TBDMS group, a general solubility profile can be outlined. The compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] For other solvents, qualitative assessments can be made based on the solubility of similar silyl-protected nucleosides.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | 292.00 | Requires sonication and warming to 80°C for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1] |

| Water | Insoluble (predicted) | - | The hydrophobic TBDMS group drastically reduces aqueous solubility. |

| Ethanol | Data not available | - | Likely soluble to some extent, as related compounds show solubility. |

| Methanol | Data not available | - | Likely soluble, but caution is advised due to potential for slow desilylation or isomerization in the presence of protic solvents. |

| Acetonitrile | Data not available | - | Expected to be soluble. |

| Dichloromethane (DCM) | Data not available | - | Expected to be soluble. |

| N,N-Dimethylformamide (DMF) | Data not available | - | Expected to be soluble. |

Experimental Protocol for Preparation of a Stock Solution in DMSO

This protocol outlines the steps for preparing a 100 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound solid

-

Anhydrous DMSO (newly opened bottle)

-

Sterile, conical-bottom tube

-

Vortex mixer

-

Ultrasonic bath

-

Heat block or water bath set to 80°C

Procedure:

-

Weigh the desired amount of this compound solid in the conical-bottom tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

-

Tightly cap the tube and vortex briefly to suspend the solid.

-

Place the tube in an ultrasonic bath for 10-15 minutes to aid in dispersion.

-

Transfer the tube to a heat block or water bath set at 80°C.

-

Periodically remove the tube and vortex gently until the solid is completely dissolved.

-

Allow the solution to cool to room temperature.

-

It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. The TBDMS group is sensitive to acidic conditions and fluoride ions, which can cause its removal (deprotection).

Solid Compound: The solid form of this compound should be stored at 4°C under a dry, inert atmosphere. It should be kept in a tightly sealed container, protected from light and moisture. Some suppliers suggest that shipping and short-term storage at ambient temperature are acceptable.

Stock Solutions: For long-term storage, stock solutions of this compound should be kept at -80°C, where they are reported to be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the solution in single-use aliquots.

Table 2: Recommended Storage Conditions

| Form | Temperature | Duration | Conditions |

| Solid | 4°C | Long-term | Sealed container, away from moisture and light. |

| Stock Solution | -80°C | Up to 6 months | Sealed, single-use aliquots, protected from light. |

| Stock Solution | -20°C | Up to 1 month | Sealed, single-use aliquots, protected from light. |

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the preparation and storage of this compound solutions.

Caption: A flowchart outlining the key steps for preparing and storing solutions of this compound.

References

The Strategic Application of Silyl Protecting Groups in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is a cornerstone of success. Among the myriad of options, silyl ethers have distinguished themselves as a versatile and indispensable tool for the temporary masking of hydroxyl functionalities. Their widespread adoption is a testament to their tunable stability, ease of installation and removal under mild conditions, and their compatibility with a broad range of reaction conditions. This technical guide provides a comprehensive overview of silyl protecting groups, their classification, relative stabilities, and detailed experimental protocols for their application in organic synthesis.

Core Concepts: The Foundation of Silyl Ether Chemistry

Silyl ethers are formed by the reaction of an alcohol with a silyl halide, most commonly a silyl chloride, in the presence of a non-nucleophilic base.[1] The fundamental structure consists of a silicon-oxygen (Si-O) bond. The reactivity and stability of the silyl ether are primarily dictated by the steric and electronic properties of the substituents attached to the silicon atom.[2] Generally, bulkier substituents on the silicon atom increase the steric hindrance, thereby impeding nucleophilic attack and enhancing the stability of the protecting group.[1][3]

Classification of Silyl Protecting Groups

Silyl protecting groups are broadly categorized based on the nature of the organic substituents on the silicon atom. The most prevalent types are trialkylsilyl and triarylsilyl ethers. The choice of a specific silyl group is a critical strategic decision in synthesis design, directly impacting the group's stability and the conditions required for its eventual removal.

A hierarchy of common silyl protecting groups based on increasing steric hindrance, and consequently stability, is as follows:[4]

-

Trimethylsilyl (TMS) : The least sterically hindered and therefore the most labile silyl protecting group.

-

Triethylsilyl (TES) : Offers slightly more stability than TMS.

-

tert-Butyldimethylsilyl (TBS or TBDMS) : A widely used protecting group that provides a good balance of stability and ease of removal.

-

Triisopropylsilyl (TIPS) : More sterically demanding than TBS, offering greater stability.

-

tert-Butyldiphenylsilyl (TBDPS) : Among the most robust common silyl ethers, offering high stability due to its significant steric bulk.

In addition to these monofunctional silyl ethers, bifunctional silylating agents can be employed to protect 1,2-, 1,3-, and 1,4-diols, forming cyclic silyl ethers. Examples include the di-tert-butylsilylene (DTBS) group for 1,3-diols and the tetraisopropyldisiloxane-1,3-diyl (TIPDS) group, which is frequently used for the simultaneous protection of the 3'- and 5'-hydroxyl groups in nucleosides.

Quantitative Comparison of Silyl Ether Stability

The strategic deployment of silyl protecting groups in a multi-step synthesis, especially when multiple hydroxyl groups are present, relies on a quantitative understanding of their relative stabilities. This allows for "orthogonal protection," where one silyl group can be selectively removed in the presence of others. The following table summarizes the relative rates of cleavage for common silyl ethers under acidic and basic conditions.

| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Data compiled from various sources.

Signaling Pathways and Logical Relationships

The selection of a silyl protecting group is a logical process guided by the anticipated reaction conditions in the synthetic route.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol outlines a general procedure for the protection of a primary alcohol.

Materials:

-

Alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1-1.5 eq)

-

Imidazole (2.0-2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

To the stirred solution, add TBDMSCl (1.2 eq).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS Ether using Tetra-n-butylammonium Fluoride (TBAF)

This protocol describes a general method for the cleavage of a TBDMS ether.

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF in a plastic or Teflon vessel (fluoride ions can etch glass).

-

To the stirred solution at room temperature, add the TBAF solution (1.5 eq).

-

Stir the reaction at room temperature and monitor its progress by TLC. Deprotection is often complete within 30 minutes to a few hours.

-

Once the reaction is complete, quench with water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude alcohol by flash column chromatography if necessary.

Mechanism of Silyl Ether Formation and Cleavage

The formation of a silyl ether is generally considered to proceed through a nucleophilic substitution at the silicon center. The most widely accepted mechanism for the reaction with silyl chlorides in the presence of a base is an SN2-like pathway.

In the protection step, the base deprotonates the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic silicon atom of the silyl chloride, displacing the chloride and forming the silyl ether.

The cleavage of silyl ethers is most commonly achieved using a source of fluoride ions, such as TBAF. The exceptional strength of the silicon-fluorine bond (Si-F) is the driving force for this reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alkoxide and form the stable fluoro-silane.

Conclusion

Silyl protecting groups are a powerful and versatile class of reagents in modern organic synthesis. Their tunable stability allows for the strategic protection and deprotection of hydroxyl groups in complex molecules, a critical capability in the synthesis of pharmaceuticals and other high-value compounds. A thorough understanding of the relative stabilities and the specific conditions required for their installation and removal is paramount for the successful design and execution of synthetic routes. The data and protocols presented in this guide serve as a practical resource for researchers and scientists to effectively leverage the power of silyl ethers in their synthetic endeavors.

References

An In-depth Technical Guide to the Mechanism of TBDMS Protection of Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecular transformations by preventing unwanted side reactions. Among the myriad of protecting groups, the tert-butyldimethylsilyl (TBDMS or TBS) group stands out for its versatility, ease of installation, and tunable stability. This technical guide provides a comprehensive overview of the mechanism behind the selective protection of primary alcohols using tert-butyldimethylsilyl chloride (TBDMS-Cl). We will delve into the reaction kinetics, the role of key reagents, detailed experimental protocols, and the spectroscopic signatures that characterize this fundamental transformation.

The Core Mechanism: A Sterically Governed Nucleophilic Substitution

The protection of a primary alcohol with TBDMS-Cl is fundamentally a nucleophilic substitution reaction at the silicon center. The reaction is highly selective for primary alcohols due to the significant steric hindrance imposed by the bulky tert-butyl group on the silicon atom.[1]

The generally accepted mechanism proceeds via an SN2-like pathway.[2] The alcohol, acting as a nucleophile, attacks the electrophilic silicon atom of TBDMS-Cl. This attack is facilitated by a base, most commonly imidazole, which deprotonates the alcohol to form a more nucleophilic alkoxide. The reaction culminates in the displacement of the chloride leaving group and the formation of a stable TBDMS ether.

The Role of Imidazole: More Than Just a Base

While imidazole serves as a base to deprotonate the alcohol, its role is more intricate. The classic Corey protocol utilizes imidazole in dimethylformamide (DMF).[2] It is widely proposed that imidazole first reacts with TBDMS-Cl to form a highly reactive intermediate, N-(tert-butyldimethylsilyl)imidazole. This silylated imidazole is a much more potent silylating agent than TBDMS-Cl itself. The alcohol then attacks the silicon atom of this activated intermediate.

However, more recent research has suggested that DMF may also play a catalytic role in the reaction.[2] Despite this, the formation of the N-silylimidazole intermediate remains a widely accepted model for explaining the enhanced reaction rate observed when using imidazole.

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the TBDMS protection of a primary alcohol.

References

stability of the 5'-O-TBDMS group under different pH conditions

For Researchers, Scientists, and Drug Development Professionals

The tert-butyldimethylsilyl (TBDMS) group is a cornerstone of synthetic and medicinal chemistry, prized for its role in the protection of hydroxyl functionalities. Its stability and predictable reactivity are paramount in the multi-step synthesis of complex molecules, including oligonucleotides and various pharmaceuticals where the 5'-hydroxyl group of a ribose or deoxyribose moiety is frequently protected as a 5'-O-TBDMS ether. This technical guide provides a comprehensive overview of the stability of the 5'-O-TBDMS group under a range of pH conditions, offering quantitative data, detailed experimental protocols, and visual aids to inform strategic decisions in research and development.

Core Concepts of TBDMS Ether Stability

The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom. The bulky tert-butyl group in the TBDMS ether sterically shields the silicon atom from nucleophilic attack and hydrolysis, rendering it significantly more stable than smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers.[1][2] This enhanced stability allows for its persistence through a variety of reaction conditions that would cleave less robust protecting groups.[2]

The cleavage of TBDMS ethers is typically achieved under acidic conditions or through the use of fluoride ion sources. While generally stable to basic conditions, cleavage can be induced under more forcing basic environments.

Quantitative Stability Data

While a complete pH-rate profile for the 5'-O-TBDMS group is not extensively documented in publicly available literature, a compilation of quantitative and qualitative data provides a strong framework for understanding its stability. The following table summarizes key findings on the relative and specific stability of TBDMS ethers.

| Condition | Stability of TBDMS Ether | Reference(s) |

| Acidic Conditions (General) | The relative resistance to acid-catalyzed hydrolysis is approximately 20,000 times greater than that of a TMS ether and about 312 times greater than a TES ether.[3] | [3] |

| Specific Acidic Conditions | The half-life for the deprotection of a TBDMS ether of p-cresol in 1% HCl in 95% EtOH is approximately 4.5 hours. A primary TBDMS group can be deprotected within ten minutes using 100 mol% camphorsulfonic acid (CSA) in methanol at room temperature. | |

| Neutral Conditions (Aqueous) | Generally stable at neutral pH. | |

| Basic Conditions (General) | Generally stable to aqueous bases. The relative resistance to base-catalyzed hydrolysis is approximately 20,000 times greater than that of a TMS ether. | |

| Specific Basic Conditions | The half-life for the deprotection of a TBDMS ether of p-cresol in 5% NaOH in 95% EtOH is 3.5 minutes. | |

| Fluoride-Mediated Cleavage | Readily cleaved by fluoride ion sources such as tetra-n-butylammonium fluoride (TBAF) due to the formation of a strong Si-F bond. This is a common and efficient method for deprotection under mild, typically neutral or slightly basic, conditions. |

Experimental Protocol: Determination of 5'-O-TBDMS Stability at Various pH

This section outlines a generalized protocol for the systematic evaluation of the stability of a 5'-O-TBDMS protected compound, such as a nucleoside, across a range of pH values.

Objective: To determine the rate of cleavage of the 5'-O-TBDMS group at different pH values by monitoring the appearance of the deprotected compound over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

5'-O-TBDMS protected compound of interest

-

A series of aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

-

Strong acid (e.g., HCl) and strong base (e.g., NaOH) for pH adjustment of buffers for highly acidic or basic conditions.

-

Organic solvent miscible with water (e.g., acetonitrile or methanol) to ensure solubility of the substrate.

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

-

Analytical standards of the 5'-O-TBDMS protected compound and the corresponding deprotected compound.

-

Constant temperature incubator or water bath.

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values. Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment.

-

Preparation of Stock Solution: Prepare a stock solution of the 5'-O-TBDMS protected compound in a suitable organic solvent (e.g., acetonitrile).

-

Reaction Setup:

-

For each pH to be tested, add a specific volume of the appropriate buffer to a reaction vial.

-

Pre-incubate the buffer-containing vials at a constant, controlled temperature (e.g., 25°C, 37°C, or 50°C).

-

Initiate the reaction by adding a small aliquot of the stock solution of the 5'-O-TBDMS compound to each vial to achieve a final desired concentration. The final concentration of the organic solvent should be kept low and constant across all experiments to minimize its effect on the reaction rate.

-

-

Sample Collection and Analysis:

-

At predetermined time intervals, withdraw an aliquot from each reaction vial.

-

Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase or a suitable quenching solution to prevent further degradation.

-

Analyze the samples by HPLC. The mobile phase and column conditions should be optimized to achieve good separation between the starting material (5'-O-TBDMS protected) and the product (deprotected alcohol).

-

-

Data Analysis:

-

Generate a calibration curve for both the starting material and the product using the analytical standards.

-

Quantify the concentration of the starting material and the product in each sample at each time point.

-

Plot the concentration of the starting material versus time for each pH.

-

Determine the rate constant (k) for the cleavage reaction at each pH, and from this, calculate the half-life (t½ = 0.693/k).

-

Visualization of TBDMS Stability and Cleavage Pathways

The following diagram illustrates the general stability of the TBDMS group under different pH conditions and the primary mechanisms of cleavage.

Caption: pH-dependent stability and cleavage pathways of the TBDMS group.

Conclusion

The 5'-O-TBDMS group offers a robust and versatile means of protecting hydroxyl functions, demonstrating significant stability under neutral and mildly basic conditions. Its lability in acidic media and susceptibility to fluoride-mediated cleavage provide orthogonal deprotection strategies crucial for complex organic synthesis. The quantitative data and experimental protocol provided in this guide serve as a valuable resource for researchers in drug development and other scientific fields, enabling a more informed and strategic use of this essential protecting group. Careful consideration of the pH of the reaction medium is critical to ensure the integrity of the 5'-O-TBDMS group throughout a synthetic sequence.

References

The Strategic Role of 5'-O-TBDMS-Deoxyuridine in Phosphoramidite Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of automated oligonucleotide synthesis, the strategic selection of protecting groups is paramount to achieving high-yield, high-fidelity synthesis of custom DNA and RNA sequences. While the dimethoxytrityl (DMT) group has long been the gold standard for the protection of the 5'-hydroxyl of nucleoside phosphoramidites, the use of the tert-butyldimethylsilyl (TBDMS) group for this purpose, particularly in the form of 5'-O-TBDMS-deoxyuridine (5'-O-TBDMS-dU), offers a unique set of advantages within an orthogonal synthesis strategy. This technical guide provides a comprehensive overview of the function of this compound in phosphoramidite chemistry, detailing its application, underlying chemical principles, and the procedural steps for its use.

The Core Function: Orthogonal Protection

The primary role of the TBDMS group at the 5'-position of a deoxynucleoside is to serve as a protecting group that is orthogonal to the standard protecting groups used in phosphoramidite chemistry. In a typical oligonucleotide synthesis cycle, the 5'-hydroxyl is protected by an acid-labile DMT group, the exocyclic amines of the nucleobases are protected by base-labile groups (e.g., benzoyl, isobutyryl), and the phosphate group is protected by a β-cyanoethyl group, which is also base-labile.

The TBDMS group, in contrast, is stable under both the acidic conditions used for DMT removal and the basic conditions used for base and phosphate deprotection. It is selectively cleaved by fluoride ions, most commonly using tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF). This orthogonal reactivity allows for selective deprotection and manipulation of the oligonucleotide while it is still attached to the solid support, a capability that is particularly valuable in the synthesis of complex or modified oligonucleotides.

A key application of this orthogonal strategy is in the synthesis of oligonucleotides with modifications on the nucleobases. For instance, in the synthesis of oligonucleotides containing 5-hydroxymethyl-2'-deoxycytidine (5-hmC), the TBDMS group can be used to protect the 5-hydroxymethyl moiety.[1][2] This prevents unwanted side reactions during the synthesis and allows for the specific deprotection of the base modification at a desired step.

Quantitative Data Presentation

The following tables summarize key quantitative parameters associated with the use of TBDMS as a protecting group in oligonucleotide synthesis.

| Parameter | TBDMS Protecting Group | Standard DMT Protecting Group | Reference |

| Cleavage Condition | Fluoride ions (e.g., TBAF, TEA·3HF) | Mild acid (e.g., 3% TCA in DCM) | [3] |

| Stability to Acid | High | Low | [4] |

| Stability to Base | High | High | [4] |

| Typical Deprotection Time | 1-16 hours at room temperature | < 5 minutes at room temperature |

Experimental Protocols

Synthesis of 5'-O-TBDMS-2'-deoxyuridine

This protocol outlines the selective protection of the 5'-hydroxyl group of 2'-deoxyuridine with a TBDMS group.

Materials:

-

2'-deoxyuridine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2'-deoxyuridine and imidazole (2.5 equivalents) in anhydrous DMF.

-

To this solution, add TBDMS-Cl (1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5'-O-TBDMS-2'-deoxyuridine.

Phosphitylation of 5'-O-TBDMS-2'-deoxyuridine

This protocol describes the conversion of the protected nucleoside into a phosphoramidite building block.

Materials:

-

5'-O-TBDMS-2'-deoxyuridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve 5'-O-TBDMS-2'-deoxyuridine in anhydrous DCM.

-

Add DIPEA (3.0 equivalents) to the solution and cool to 0 °C.

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting phosphoramidite by precipitation from a DCM/hexane mixture to obtain the final product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and workflows involving this compound in phosphoramidite chemistry.

Caption: Synthesis of this compound Phosphoramidite.

Caption: Standard Phosphoramidite Synthesis Cycle.

References

- 1. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. glenresearch.com [glenresearch.com]

basic principles of solid-phase oligonucleotide synthesis

An In-depth Technical Guide on the Core Principles of Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of solid-phase oligonucleotide synthesis, the cornerstone of modern DNA and RNA synthesis. The predominant method employed is the phosphoramidite chemistry, which allows for the efficient, automated, and sequential assembly of nucleotides into a desired sequence.[1][] This process is carried out on a solid support, which simplifies the purification process at each step of the synthesis cycle.[3]

The Synthesis Cycle: A Four-Step Process

Solid-phase oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The synthesis proceeds in the 3' to 5' direction, which is the opposite of the natural 5' to 3' enzymatic synthesis of nucleic acids. The four key steps in each cycle are: detritylation (deblocking), coupling, capping, and oxidation.

Detritylation (Deblocking)

The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG) or polystyrene. This initial nucleoside has its 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group to prevent unwanted reactions. The first step of the synthesis cycle is the removal of this DMT group, a process called detritylation. This is achieved by treating the support-bound nucleoside with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The removal of the DMT group exposes a free 5'-hydroxyl group, which is then available to react with the next nucleotide to be added to the chain. The orange-colored DMT cation that is released during this step can be quantified spectrophotometrically at 495 nm to monitor the coupling efficiency of the previous cycle.

Coupling

Following detritylation, the next nucleoside, in the form of a phosphoramidite monomer, is introduced. These phosphoramidite building blocks have their 5'-hydroxyl group protected with a DMT group and their 3'-position activated with a phosphoramidite moiety. The exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) are also protected to prevent side reactions. The coupling reaction is initiated by an activator, such as 1H-tetrazole or its derivatives like 5-ethylthio-1H-tetrazole (ETT), which protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus atom, forming a phosphite triester linkage. This reaction is carried out in an anhydrous solvent, typically acetonitrile, to ensure high coupling efficiency.

Capping

The coupling reaction is highly efficient, often exceeding 99%, but it is not perfect. A small fraction of the 5'-hydroxyl groups on the growing oligonucleotide chains may fail to react with the incoming phosphoramidite. If these unreacted chains, often referred to as "failure sequences," are not blocked, they will react in subsequent cycles, leading to the formation of oligonucleotides with internal deletions (n-1 shortmers). To prevent this, a capping step is introduced to permanently block these unreacted 5'-hydroxyl groups. This is typically achieved by acetylation using a mixture of acetic anhydride and a catalyst like 1-methylimidazole (NMI). The resulting acetylated chains are inert and will not participate in any further coupling reactions.

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the subsequent detritylation step. Therefore, it must be converted to a more stable pentavalent phosphate triester. This is accomplished through an oxidation step, which is typically carried out using a solution of iodine in the presence of water and a weak base like pyridine or lutidine. The resulting phosphotriester backbone is the protected form of the natural phosphodiester linkage found in DNA and RNA.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis: Cleavage and Deprotection

Upon completion of the chain assembly, the synthesized oligonucleotide is still attached to the solid support and carries protecting groups on the phosphate backbone (cyanoethyl groups) and the nucleobases. The final steps involve the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups.

Cleavage from the solid support is typically achieved by treatment with concentrated aqueous ammonium hydroxide. This treatment also removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination. The removal of the base-protecting groups (e.g., benzoyl for adenine and cytosine, isobutyryl for guanine) generally requires heating in the ammonium hydroxide solution. For sensitive modified oligonucleotides, milder deprotection strategies using reagents like methylamine/ammonium hydroxide mixtures (AMA) or gaseous ammonia may be employed. Finally, if the synthesis was performed with the final 5'-DMT group left on ("DMT-on") for purification purposes, it is removed by treatment with a mild acid.

Data Presentation

The efficiency and conditions of solid-phase oligonucleotide synthesis can be quantified. The following tables summarize key quantitative data.

Table 1: Solid Support Characteristics

| Solid Support Material | Typical Particle Size (μm) | Pore Size (Å) | Typical Loading (μmol/g) | Applications |

| Controlled Pore Glass (CPG) | 50-200 | 500 | 20-30 | Short oligonucleotides (<40 bases) |

| 1000 | 20-30 | Oligonucleotides up to 100 bases | ||

| 2000 | 20-30 | Longer oligonucleotides (>100 bases) | ||

| Polystyrene (PS) | 50-200 | Macroporous | 20-30 (standard) up to 350 (high-load) | Standard and large-scale synthesis |

Table 2: Typical Reagents and Conditions for the Synthesis Cycle

| Step | Reagent(s) | Solvent | Typical Time |

| Detritylation | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) | Dichloromethane (DCM) | 30-60 seconds |

| Coupling | Phosphoramidite (5-fold excess), Activator (e.g., ETT, 20-fold excess) | Anhydrous Acetonitrile | 30 seconds for standard bases |

| Capping | Acetic Anhydride, 1-Methylimidazole (NMI) | Acetonitrile/Pyridine/THF | 30 seconds |

| Oxidation | 0.015-0.1 M Iodine, Water, Pyridine/Lutidine | Tetrahydrofuran (THF) | 30-45 seconds |

Table 3: Common Protecting Groups in Oligonucleotide Synthesis

| Moiety Protected | Protecting Group | Abbreviation | Deprotection Condition |

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Mild Acid (TCA or DCA) |

| Exocyclic Amine (dA) | Benzoyl | Bz | Concentrated Ammonium Hydroxide, heat |

| Exocyclic Amine (dC) | Benzoyl or Acetyl | Bz or Ac | Concentrated Ammonium Hydroxide, heat |

| Exocyclic Amine (dG) | Isobutyryl or Dimethylformamidyl | iBu or dmf | Concentrated Ammonium Hydroxide, heat |

| Phosphate | 2-Cyanoethyl | CE | Concentrated Ammonium Hydroxide |

Table 4: Coupling Efficiency and Theoretical Yield

The overall yield of full-length oligonucleotide is highly dependent on the average coupling efficiency per cycle. The theoretical yield can be calculated using the formula: Yield = (Coupling Efficiency) ^ (Number of couplings)

| Coupling Efficiency per Cycle | Theoretical Yield for a 20-mer (19 couplings) | Theoretical Yield for a 50-mer (49 couplings) | Theoretical Yield for a 100-mer (99 couplings) |

| 98.0% | 68.1% | 37.3% | 13.9% |

| 99.0% | 82.7% | 61.1% | 37.0% |

| 99.5% | 90.9% | 78.2% | 60.9% |

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis Cycle (per nucleotide addition)

-

Detritylation: Flow a solution of 3% TCA in DCM through the synthesis column for 60 seconds to remove the 5'-DMT group. Wash the column with anhydrous acetonitrile.

-

Coupling: Deliver a solution of the appropriate phosphoramidite (0.1 M in acetonitrile) and an activator (e.g., 0.45 M ETT in acetonitrile) to the column and allow to react for 30 seconds.

-

Capping: Flow a 1:1 mixture of Capping Reagent A (acetic anhydride/pyridine/THF) and Capping Reagent B (16% 1-methylimidazole in THF) through the column for 30 seconds. Wash the column with anhydrous acetonitrile.

-

Oxidation: Introduce a solution of 0.02 M iodine in THF/water/pyridine for 30 seconds to oxidize the phosphite triester. Wash the column with anhydrous acetonitrile.

Protocol 2: Cleavage and Deprotection

-

Cleavage from Support: After the final synthesis cycle (with the 5'-DMT group either removed or kept on), transfer the solid support to a vial. Add 1 mL of concentrated ammonium hydroxide. Allow to stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

Deprotection: Seal the vial and heat at 55 °C for 8-12 hours to remove the base protecting groups.

-

Work-up: Cool the vial, centrifuge, and transfer the supernatant containing the deprotected oligonucleotide to a new tube. Evaporate the ammonia to yield the crude oligonucleotide.

Mandatory Visualization

Caption: The cyclical four-step process of phosphoramidite solid-phase oligonucleotide synthesis.

Caption: Workflow for post-synthesis cleavage, deprotection, and purification of oligonucleotides.

References

The Decisive Role of Steric Hindrance: A Technical Guide to TBDMS Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of protecting groups for hydroxyl functionalities, the tert-butyldimethylsilyl (TBDMS or TBS) group stands out for its unique balance of stability and reactivity, largely governed by steric hindrance. This technical guide provides an in-depth exploration of the core principles of steric hindrance associated with TBDMS protecting groups, offering quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design of synthetic routes.

The Foundation: Steric Hindrance and Silyl Ether Stability

The effectiveness of silyl ethers as protecting groups is intrinsically linked to the steric bulk of the substituents on the silicon atom.[1][2] The voluminous tert-butyl group in the TBDMS moiety physically obstructs the approach of nucleophiles or electrophiles to the silicon-oxygen bond, thereby shielding the protected hydroxyl group from unwanted reactions.[1][3] This steric shield dictates the stability of the silyl ether and the conditions required for its eventual removal.

The stability of common silyl ethers generally increases with the size of the alkyl groups on the silicon atom. This trend is evident in their relative resistance to both acidic and basic hydrolysis.[2]

Comparative Stability of Silyl Ethers

The following table summarizes the relative stability of common silyl ether protecting groups, illustrating the significant impact of steric hindrance.

| Silyl Ether | Abbreviation | Relative Resistance to Acid Hydrolysis | Relative Resistance to Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS (TBS) | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

This quantitative comparison underscores the robustness of the TBDMS group compared to the more labile TMS and TES ethers, while also highlighting the even greater stability of the bulkier TIPS and TBDPS groups under acidic conditions. This graduated stability allows for the selective deprotection of different silyl ethers within the same molecule, a powerful strategy in complex syntheses.

Regioselective Protection: A Consequence of Steric Demand

The significant steric bulk of the TBDMS group leads to a high degree of selectivity in the protection of polyols. Due to the steric hindrance imposed by the tert-butyl group, tert-butyldimethylsilyl chloride (TBDMS-Cl) exhibits a strong preference for reacting with less sterically hindered primary alcohols over secondary and tertiary alcohols. This inherent regioselectivity is a valuable tool for differentiating between hydroxyl groups of varying steric environments without the need for extensive protecting group manipulations.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the protection of a primary alcohol with TBDMS-Cl and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol with TBDMS-Cl

This procedure, based on the highly effective Corey protocol, utilizes imidazole as a base and silyl transfer agent in DMF.

Materials:

-

Alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 - 1.5 equiv)

-

Imidazole (2.0 - 2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the alcohol in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole to the solution and stir until it is completely dissolved.

-

Add TBDMS-Cl portion-wise to the reaction mixture at room temperature. For more sensitive substrates, the addition can be performed at 0 °C.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the substrate.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine to remove DMF and residual imidazole.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

The strong affinity of the fluoride ion for silicon makes TBAF a highly effective and common reagent for the cleavage of TBDMS ethers.

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF in a flask under an inert atmosphere.

-

Add the TBAF solution dropwise to the reaction mixture at room temperature.

-

Stir the solution at room temperature and monitor the reaction by TLC. Deprotection is typically complete within 1 to 18 hours.

-

Once the starting material is consumed, concentrate the mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to isolate the deprotected alcohol.

Protocol 3: Acid-Catalyzed Deprotection of a TBDMS Ether

Mild acidic conditions can also be employed to remove TBDMS groups, often with selectivity over more robust silyl ethers.

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Acetic acid

-

Water

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDMS-protected alcohol in a mixture of THF and water.

-

Add acetic acid to the solution. A common solvent system is a 3:1:1 mixture of THF:AcOH:H₂O.

-

Stir the reaction mixture at room temperature, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash chromatography.

Visualizing the Concepts: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts related to the steric hindrance of TBDMS protecting groups.

Caption: Relative steric hindrance and stability of common silyl protecting groups.

Caption: Simplified mechanism of alcohol protection using TBDMS-Cl and imidazole.

Caption: Logical workflow for the selective deprotection of silyl ethers based on steric hindrance.

Conclusion

The tert-butyldimethylsilyl group is a cornerstone of modern organic synthesis, and a thorough understanding of its sterically-driven reactivity is essential for its effective application. The principles of steric hindrance not only dictate the stability and selectivity of the TBDMS group but also enable sophisticated synthetic strategies involving the orthogonal protection and deprotection of multiple hydroxyl groups. By leveraging the concepts and practical protocols outlined in this guide, researchers can more effectively navigate the challenges of complex molecule synthesis and accelerate the pace of drug discovery and development.

References

The Critical Divide: A Technical Guide to Protecting Groups in DNA and RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The success of this synthesis hinges on a carefully orchestrated strategy of protecting and deprotecting reactive functional groups on the nucleotide building blocks. While the synthesis of DNA and RNA shares a common procedural backbone, the presence of the 2'-hydroxyl group in RNA introduces a critical divergence in the required protecting group strategies. This guide provides an in-depth technical examination of the key differences in protecting groups for DNA and RNA synthesis, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in this complex field.

The Fundamental Challenge: The 2'-Hydroxyl Group of Ribose

The defining structural difference between deoxyribose in DNA and ribose in RNA is the presence of a hydroxyl group at the 2' position of the sugar ring in RNA.[1] This seemingly minor distinction has profound implications for chemical synthesis. The 2'-hydroxyl is a nucleophilic group that, if left unprotected, can interfere with the phosphoramidite coupling reaction and lead to chain branching or, more critically, cleavage of the internucleotide phosphodiester bond under the basic conditions used for deprotection.[1] Consequently, RNA synthesis necessitates an additional protecting group for the 2'-hydroxyl that is orthogonal to all other protecting groups used in the synthesis cycle. This means it must remain stable throughout the synthesis and be removable under conditions that do not affect the other protecting groups or the integrity of the RNA molecule.

A Comparative Overview of Protecting Groups

The choice of protecting groups is critical for achieving high coupling efficiencies and overall yield of the final oligonucleotide. The following sections and tables summarize the common protecting groups used for the different functional moieties in DNA and RNA synthesis.

5'-Hydroxyl Protection: The Universal Standard

In both DNA and RNA synthesis, the 5'-hydroxyl group of the incoming phosphoramidite is protected to prevent self-polymerization. The dimethoxytrityl (DMT) group is the universal standard for this purpose.[2] It is an acid-labile protecting group, which allows for its selective removal at the beginning of each synthesis cycle to enable the coupling of the next nucleotide.[3]

Phosphate Protection: Ensuring Backbone Integrity

The phosphate group of the phosphoramidite is protected to prevent unwanted side reactions during the coupling step. The β-cyanoethyl group is the most widely used phosphate protecting group in both DNA and RNA synthesis.[4] It is stable throughout the synthesis cycle and is readily removed by β-elimination under mild basic conditions during the final deprotection step.

Nucleobase Protection: Preventing Unwanted Reactivity

The exocyclic amino groups of adenine (A), guanine (G), and cytosine (C) are nucleophilic and must be protected to prevent side reactions during synthesis. Thymine (T) and uracil (U) do not have exocyclic amino groups and therefore do not require protection. A variety of acyl protecting groups are used, with the choice often depending on the desired deprotection conditions. "Standard" protecting groups are more robust, while "ultramild" protecting groups are designed for the synthesis of oligonucleotides containing sensitive modifications.

| Nucleobase | Standard Protecting Group | Deprotection Conditions (Ammonium Hydroxide) | Ultramild Protecting Group | Deprotection Conditions (0.05 M K2CO3 in Methanol) |

| Adenine (A) | Benzoyl (Bz) | 55°C, 5 hours | Phenoxyacetyl (Pac) | Room Temperature, 4 hours |

| Guanine (G) | Isobutyryl (iBu) | 55°C, 5 hours | Isopropyl-phenoxyacetyl (iPr-Pac) | Room Temperature, 4 hours |

| Cytosine (C) | Benzoyl (Bz) | 55°C, 5 hours | Acetyl (Ac) | Room Temperature, 4 hours |

Table 1: Comparison of Standard and Ultramild Nucleobase Protecting Groups for DNA Synthesis.

For RNA synthesis, a similar set of nucleobase protecting groups is used. However, the deprotection strategy must be compatible with the 2'-hydroxyl protecting group.

The 2'-Hydroxyl Protecting Group: The Defining Feature of RNA Synthesis

The selection of the 2'-hydroxyl protecting group is the most critical decision in RNA synthesis. An ideal 2'-hydroxyl protecting group should be stable to the acidic conditions of DMT removal and the basic conditions of nucleobase deprotection, yet be removable under conditions that do not harm the RNA molecule. Several protecting groups have been developed, with the most common being silyl ethers.

| Protecting Group | Key Features | Deprotection Conditions |

| tert-Butyldimethylsilyl (TBDMS) | The most widely used; robust and well-established protocols. Can exhibit steric hindrance, leading to lower coupling efficiencies for long RNAs. | Tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF). |

| Triisopropylsilyloxymethyl (TOM) | Features a spacer to reduce steric hindrance, leading to higher coupling efficiencies, especially for long RNAs. Prevents 2'- to 3'-silyl migration. | Tetrabutylammonium fluoride (TBAF). |

| 2'-bis(2-Acetoxyethoxy)methyl (ACE) | Allows for faster coupling rates and milder, non-fluoride-based deprotection. | Mildly acidic conditions (pH 3.8). |

Table 2: Comparison of Common 2'-Hydroxyl Protecting Groups for RNA Synthesis.

A quantitative comparison of TBDMS and TOM protecting groups for the synthesis of a 100-mer RNA oligonucleotide highlights the impact of the protecting group on the purity of the crude product.

| 2'-OH Protecting Group | Average Coupling Efficiency (per step) | Predicted Crude Purity for a 100-mer |

| TBDMS | ~98.5% | 27% |

| TOM | ~99.0% | 33% |

Table 3: Predicted Crude Purity of a 100-mer RNA Oligonucleotide based on Average Coupling Efficiency.

Experimental Workflows and Protocols

The following sections provide a generalized experimental workflow for solid-phase oligonucleotide synthesis and detailed protocols for the critical deprotection steps.

The Solid-Phase Synthesis Cycle

Both DNA and RNA are synthesized on a solid support, typically controlled pore glass (CPG), using a repetitive four-step cycle for each nucleotide addition.

Detailed Experimental Protocols

The following are representative protocols for the deprotection of DNA and RNA oligonucleotides. Note: These are generalized protocols and may require optimization based on the specific sequence, modifications, and synthesis scale.

Protocol 1: Standard Deprotection of DNA Oligonucleotides

-

Cleavage from Solid Support and Phosphate Deprotection:

-

Treat the CPG-bound oligonucleotide with concentrated ammonium hydroxide at room temperature for 1-2 hours.

-

Collect the supernatant containing the cleaved oligonucleotide.

-

-

Nucleobase Deprotection:

-

Heat the ammonium hydroxide solution from the previous step at 55°C for 5-8 hours.

-

Alternatively, for faster deprotection, use a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) at 65°C for 10-15 minutes.

-

-

Work-up:

-

Cool the solution and evaporate the ammonia/methylamine.

-

Resuspend the deprotected oligonucleotide in nuclease-free water for purification.

-

Protocol 2: Deprotection of RNA Oligonucleotides (TBDMS Chemistry)

-

Cleavage from Solid Support and Nucleobase/Phosphate Deprotection:

-

Treat the CPG-bound oligonucleotide with a 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol at 55°C for 12-16 hours.

-

Alternatively, use a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) at 65°C for 10 minutes.

-

Collect the supernatant and evaporate to dryness.

-

-

2'-Hydroxyl (TBDMS) Deprotection:

-

Resuspend the dried oligonucleotide in 100 µL of anhydrous DMSO.

-

Add 125 µL of triethylamine trihydrofluoride (TEA·3HF).

-

Heat the mixture at 65°C for 2.5 hours.

-

Quench the reaction by adding an appropriate buffer (e.g., 1.5 M ammonium bicarbonate).

-

-

Work-up and Desalting:

-

Desalt the deprotected RNA using ethanol precipitation or a suitable desalting column.

-

Resuspend the final product in nuclease-free water.

-

Conclusion

The selection of an appropriate protecting group strategy is paramount for the successful chemical synthesis of DNA and RNA oligonucleotides. While the core principles of solid-phase synthesis are shared, the presence of the 2'-hydroxyl group in RNA necessitates a more complex and nuanced approach to protection and deprotection. Understanding the chemical properties and quantitative performance of different protecting groups, as outlined in this guide, is essential for researchers to optimize their synthesis protocols, maximize yields, and obtain high-purity oligonucleotides for their downstream applications. As the demand for long and highly modified RNA for therapeutic and research purposes continues to grow, the development of novel and more efficient protecting group strategies will remain a critical area of innovation in the field of nucleic acid chemistry.

References

Navigating Oligonucleotide Synthesis: A Technical Guide to 5'-O-TBDMS-dU Phosphoramidite and Its Commercial Landscape

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the commercial availability and application of 5'-O-tert-Butyldimethylsilyl-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (5'-O-TBDMS-dU phosphoramidite). It provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the nuances of its availability, the standard practices in oligonucleotide synthesis, and practical experimental guidance.

Executive Summary: The Non-Standard Nature of this compound Phosphoramidite

Direct commercial availability of this compound phosphoramidite as a stock reagent is highly limited to non-existent. The standard and universally adopted method for solid-phase oligonucleotide synthesis relies on the acid-labile 5'-O-Dimethoxytrityl (DMT) protecting group. The use of a TBDMS group at the 5'-position would necessitate a fluoride-based deprotection step at each cycle, which is incompatible with the standard automated synthesis workflow and could lead to undesired side reactions and cleavage of the growing oligonucleotide from the solid support.

While the tert-Butyldimethylsilyl (TBDMS) group is a cornerstone in nucleic acid chemistry, its application is primarily for the protection of the 2'-hydroxyl group of ribonucleosides in RNA synthesis. This prevents the 2'-hydroxyl from interfering with the phosphoramidite coupling reaction. For specialized applications requiring the unique properties of a 5'-silyl protected deoxyuridine, custom synthesis remains the most viable route.

Custom Synthesis: A Viable Pathway for Novel Applications

For research and development endeavors that specifically require this compound phosphoramidite, several reputable vendors offer custom phosphoramidite synthesis services. These companies possess the expertise to synthesize non-standard building blocks tailored to specific research needs.

Table 1: Leading Providers of Custom Phosphoramidite Synthesis

| Vendor | Services Offered | Key Features |

| TriLink BioTechnologies | Custom phosphoramidite and solid support synthesis.[1] | High-quality manufacturing with comprehensive analysis including RP-HPLC, 31P NMR, and mass spectrometry.[1] |

| Integrated DNA Technologies (IDT) | Custom oligo synthesis and a wide range of modified phosphoramidites.[2] | Vertically integrated platform with in-house reagent formulation and custom-engineered synthesizers.[2] |

| Creative Biolabs | Comprehensive custom nucleic acid production, including complex modified constructs and conjugated oligonucleotides.[3] | Advanced phosphoramidite chemistry and automated solid-phase synthesis platforms for various scales. |

| NJ Bio, Inc. | Custom oligonucleotide synthesis, including modified and conjugated oligonucleotides for therapeutic and diagnostic applications. | Expertise in a broad range of chemistries and modifications with services for research and clinical grades. |

| Hongene | Custom synthesis of phosphoramidites, including dimer and trimer phosphoramidites, and fluorescently-labeled amidites. | Specializes in high-performance phosphoramidites for various synthesizer platforms. |

The Gold Standard: 5'-O-DMT-Protected Deoxyuridine Phosphoramidite

For standard DNA synthesis, the commercially available and widely used equivalent is 5'-O-DMT-dU phosphoramidite. The DMT group is readily cleaved by a brief treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous solvent, which is a key step in the automated synthesis cycle.

Table 2: Commercial Availability of 5'-O-DMT-dU Phosphoramidite

| Supplier | Product Name | Purity | Pack Sizes Available |

| Sigma-Aldrich | 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | ≥98% | 1 g, 5 g, 10 g |

| Glen Research | 5'-Dimethoxytrityl-2'-deoxyUridine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | >98% | 1 g, 5 g, 25 g |

| Thermo Fisher Scientific | DMT-dU(CE) Phosphoramidite | ≥98% | 1 g, 10 g, 25 g |

| ChemGenes | 5'-O-DMT-2'-Deoxy Uridine (dU) Phosphoramidite | >98.5% | 1 g, 5 g, 10 g |

The RNA Analogue: 2'-O-TBDMS-Protected Uridine Phosphoramidite

For researchers whose interest in TBDMS protection stems from RNA synthesis, the standard reagent is 5'-O-DMT-2'-O-TBDMS-rU phosphoramidite. The TBDMS group at the 2'-position is stable to the acidic conditions used for 5'-DMT removal but can be efficiently removed post-synthesis using a fluoride-containing reagent.

Table 3: Commercial Availability of 5'-O-DMT-2'-O-TBDMS-rU Phosphoramidite

| Supplier | Product Name | Purity | Pack Sizes Available |

| Sigma-Aldrich | 5'-O-(4,4'-Dimethoxytrityl)-2'-O-[(tert-butyldimethyl)silyl]-uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | ≥98% | 250 mg, 1 g, 5 g |

| Glen Research | 5'-Dimethoxytrityl-2'-O-TBDMS-Uridine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | >98% | 250 mg, 1 g, 5 g |

| Thermo Fisher Scientific | DMT-rU(tbdms)(CE) Phosphoramidite | ≥98% | 250 mg, 1 g, 5 g |

| ChemGenes | 5'-O-DMT-2'-O-TBDMS Uridine (rU) Phosphoramidite | >98.5% | 250 mg, 1 g, 5 g |

Experimental Protocols

Standard Solid-Phase Oligonucleotide Synthesis Cycle (Using 5'-O-DMT Phosphoramidites)

This protocol outlines the four key steps in a single cycle of automated solid-phase oligonucleotide synthesis.

-

Detritylation (De-blocking):

-

Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).

-

Procedure: The solid support-bound oligonucleotide is treated with the acidic solution to remove the 5'-DMT protecting group, exposing the 5'-hydroxyl group for the next coupling step. The resulting DMT cation is orange and its absorbance at 495 nm can be used to monitor the efficiency of the synthesis.

-

Time: 60-120 seconds.

-

-

Coupling:

-

Reagents:

-

0.05-0.15 M solution of the desired 5'-O-DMT-phosphoramidite in anhydrous acetonitrile.

-

0.25-0.5 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), Dicyanoimidazole (DCI)) in anhydrous acetonitrile.

-

-

Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage.

-

Time: 2-10 minutes.

-

-

Capping:

-

Reagents:

-

Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine.

-

Cap B: 16% N-Methylimidazole (NMI) in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent their participation in subsequent coupling cycles. This minimizes the formation of deletion mutations (n-1 sequences).

-

Time: 30-60 seconds.

-

-

Oxidation:

-

Reagent: 0.02-0.05 M Iodine in THF/Water/Pyridine.

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester. This step is crucial for the stability of the internucleotide linkage in subsequent cycles.

-

Time: 30-60 seconds.

-

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage and Deprotection

-

Cleavage from Solid Support and Base Deprotection:

-

Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

-

Procedure: The solid support is incubated in the basic solution at an elevated temperature (e.g., 55°C). This cleaves the oligonucleotide from the support via hydrolysis of the succinyl linker and removes the protecting groups from the nucleobases (e.g., benzoyl for A and C, isobutyryl for G).

-